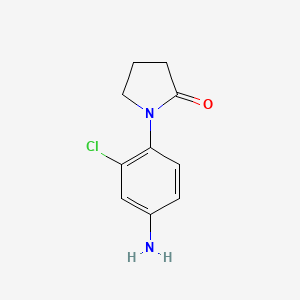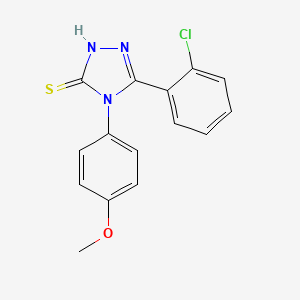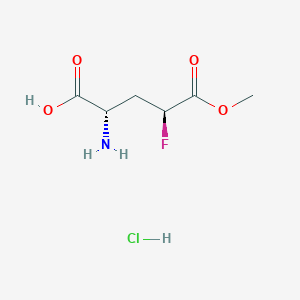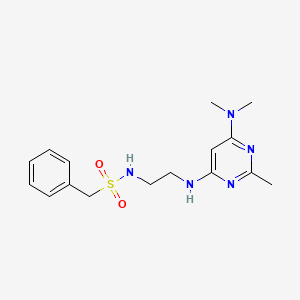![molecular formula C13H21Cl3N2 B3008418 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride CAS No. 1266694-48-7](/img/structure/B3008418.png)
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N2 · 2HCl. It is known for its presence as an impurity in certain pharmaceutical formulations, such as nefazodone hydrochloride
作用机制
Target of Action
The primary target of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is the serotonin 2C receptor (5-HT2CR) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the general functioning of the body .
Mode of Action
This compound acts as an agonist at the 5-HT2CR . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of second messengers . This activation can lead to various physiological responses, including mood regulation, appetite control, and the release of various neurotransmitters .
Biochemical Pathways
Upon activation of the 5-HT2CR, this compound can influence several biochemical pathways. These include pathways involved in the release of neurotransmitters, regulation of mood, and control of appetite . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules .
Pharmacokinetics
As a metabolite of the antidepressant drug trazodone , it is likely that it shares some pharmacokinetic properties with this parent compound.
Result of Action
The activation of the 5-HT2CR by this compound can lead to a variety of cellular and molecular effects. For example, it has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that it may have potential applications in the treatment of conditions related to appetite and weight control .
生化分析
Biochemical Properties
It acts as a serotonin receptor agonist, specifically the 5-HT 2c serotonin receptor . This interaction with the serotonin system can lead to various biochemical reactions, including antidepressant and anxiolytic effects .
Cellular Effects
In cellular processes, 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride has been shown to induce hypophagia in food-deprived and freely feeding rats This suggests that it can influence cell function by modulating feeding behavior
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its agonistic action on the 5-HT 2c serotonin receptor . This interaction can lead to changes in gene expression and enzyme activation or inhibition, thereby exerting its effects at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dichloropropane under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized to achieve high yields and purity, making the compound suitable for pharmaceutical and research applications .
化学反应分析
Types of Reactions
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine hydrochloride: A related compound with similar chemical structure and properties.
1-(2-Chlorophenyl)piperazine monohydrochloride: Another similar compound with a different position of the chlorine atom on the phenyl ring.
1-(4-Chlorophenyl)piperazine: A compound with the chlorine atom in the para position on the phenyl ring.
Uniqueness
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is unique due to its specific chemical structure, which includes a propyl chain linking the piperazine ring to the chlorophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
1-[3-(3-chlorophenyl)propyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHPWMUAECGTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)
![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)


![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)


![4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3008351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)
![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)
